LY2090314 is a potent, selective, small-molecule inhibitor of glycogen synthase kinase-3 (GSK-3) []. It exhibits activity against both GSK-3α and GSK-3β isoforms [, ]. This compound has garnered significant interest in scientific research, particularly in the fields of oncology, cell signaling, and regenerative medicine, due to its role in modulating the Wnt/β-catenin signaling pathway [, ].
LY2090314 was developed by Eli Lilly and Company and is classified under the category of protein kinase inhibitors. Its chemical structure is designed to specifically target both isoforms of GSK-3, namely GSK-3α and GSK-3β, making it a dual inhibitor. The compound is identified by the CAS number 603288-22-8 and has been the subject of various preclinical and clinical studies to assess its efficacy and safety in treating cancers such as melanoma and acute myeloid leukemia.
The synthesis of LY2090314 involves several steps that have been detailed in scientific literature. The process typically starts with the preparation of key intermediates followed by coupling reactions to form the final product. Specific methodologies include:
The detailed synthesis protocol can be referenced in studies that describe the preparation of similar GSK-3 inhibitors .
LY2090314 has a complex molecular structure characterized by a specific arrangement of atoms that allows it to effectively inhibit GSK-3 activity.
The three-dimensional conformation of LY2090314 has been studied using X-ray crystallography and computational modeling, demonstrating its binding mode within the active site of GSK-3 .
LY2090314 participates in several chemical reactions primarily related to its mechanism of action as a GSK-3 inhibitor:
The mechanism by which LY2090314 exerts its effects involves several key steps:
LY2090314 exhibits several notable physical and chemical properties:
The primary applications of LY2090314 are centered around its use as an experimental therapeutic agent:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3